1,2-Dibutyryl-sn-glycero-3-phosphocholine

Catalog No.
S563474
CAS No.
3355-26-8
M.F
C16H32NO8P
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibutyryl-sn-glycero-3-phosphocholine

CAS Number

3355-26-8

Product Name

1,2-Dibutyryl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(butanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C16H32NO8P

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3/t14-/m1/s1

InChI Key

QIJYAMAPPUXBSC-CQSZACIVSA-N

SMILES

CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC

Synonyms

1,2-dibutyroyl-sn-glycero-3-phosphocholine, 1,2-dibutyrylphosphatidylcholine, dibutyryl-lecithin, dibutyryl-PC, diC4PC, L-alpha-dibutyroylglycero-3-phosphatidylcholine

Canonical SMILES

CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC

Isomeric SMILES

CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC

Membrane Mimicry:

Dbutyryl-PC belongs to a class of synthetic phospholipids known as short-chain analogues of phosphatidylcholine (PC). These molecules mimic the structure and properties of natural phospholipids found in cell membranes. This characteristic makes Dbutyryl-PC a valuable tool for studying various aspects of membrane biology, including:

  • Membrane protein interactions: Dbutyryl-PC can be used to reconstitute purified membrane proteins into artificial membranes, allowing researchers to study their structure, function, and interaction with other molecules [].
  • Membrane fusion: Dbutyryl-PC can be used to investigate the process of membrane fusion, which is essential for many cellular functions such as vesicle trafficking and exocytosis [].

Signaling Studies:

Dbutyryl-PC has been shown to modulate various cellular signaling pathways. Studies suggest that it can:

  • Activate protein kinase C (PKC): PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival. Dbutyryl-PC can activate specific PKC isoforms, potentially impacting these cellular functions [].
  • Modulate calcium signaling: Dbutyryl-PC has been shown to affect the release and uptake of calcium ions in cells, which plays a crucial role in numerous signaling pathways [].

Drug Delivery Applications:

Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), Dbutyryl-PC has been explored as a potential carrier for drug delivery. It can be used to:

  • Encapsulate hydrophobic drugs: Dbutyryl-PC can form micelles or liposomes, which can encapsulate hydrophobic drugs and facilitate their delivery to target cells [].
  • Improve drug solubility and bioavailability: By encapsulating drugs in Dbutyryl-PC-based carriers, their solubility and bioavailability can be improved, potentially enhancing their therapeutic efficacy [].

1,2-Dibutyryl-sn-glycero-3-phosphocholine, also known as dibutyryl phosphatidylcholine, is a synthetic phospholipid that belongs to the class of phosphatidylcholines. Its molecular formula is C16H32NO8PC_{16}H_{32}NO_{8}P, with a molecular weight of approximately 397.4 g/mol. The compound features two butyryl groups attached to the first and second carbon positions of the glycerol backbone, while a phosphocholine group is linked to the third carbon position. This unique structure imparts amphiphilic properties, enabling it to form self-assembled structures such as micelles and liposomes in aqueous environments, mimicking the behavior of natural phospholipids found in cell membranes .

  • Participate in membrane fusion events, facilitating the merging of membranes.
  • Act as a carrier molecule for transporting substances across membranes.
  • Influence membrane curvature and fluidity.
Typical for phospholipids, including hydrolysis and oxidation. Hydrolysis can occur via enzymatic action from phospholipases, leading to the release of fatty acids and glycerophosphate derivatives . Additionally, lipid oxidation reactions may take place under certain conditions, which can affect its stability and reactivity in biological systems . These reactions are crucial for understanding its behavior in cellular environments and its potential applications in drug delivery systems.

The biological activity of 1,2-dibutyryl-sn-glycero-3-phosphocholine has been the subject of research due to its structural similarity to natural phosphatidylcholines. It has been shown to modulate various cellular signaling pathways and may influence membrane dynamics and properties. Furthermore, studies suggest that this compound can affect lipid oxidation processes and may exhibit antioxidant or prooxidant properties depending on the specific conditions . Its ability to interact with cellular membranes makes it a valuable tool for studying membrane biology.

Several methods exist for synthesizing 1,2-dibutyryl-sn-glycero-3-phosphocholine. One common approach involves the acylation of glycerol-3-phosphate with butyric acid derivatives under controlled conditions. This process typically requires protective groups for the hydroxyl functionalities on the glycerol backbone to prevent unwanted side reactions during acylation. After synthesis, purification techniques such as chromatography may be employed to isolate the desired product .

1,2-Dibutyryl-sn-glycero-3-phosphocholine has several applications in scientific research and industry:

  • Model Membrane Studies: Due to its structural resemblance to natural phospholipids, it serves as a model compound for studying membrane dynamics and interactions.
  • Drug Delivery Systems: Its amphiphilic nature allows it to encapsulate hydrophobic drugs in liposomal formulations, enhancing drug solubility and bioavailability.
  • Biological Assays: The compound is used in various assays to investigate lipid interactions and cellular responses related to membrane biology .

Research into the interactions of 1,2-dibutyryl-sn-glycero-3-phosphocholine with other biomolecules has revealed insights into its role in cellular processes. For example, studies have shown that this phospholipid can influence the activity of enzymes involved in lipid metabolism and signal transduction pathways. Additionally, its interactions with proteins and other lipids can alter membrane fluidity and permeability, impacting cellular function and response .

Several compounds share structural similarities with 1,2-dibutyryl-sn-glycero-3-phosphocholine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1,2-Dioleoyl-sn-glycero-3-phosphocholineContains two oleoyl chains instead of butyryl groupsKnown for its role in membrane fluidity and stability
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineFeatures two palmitoyl chainsCommonly used in liposome formulations
1,2-Distearoyl-sn-glycero-3-phosphocholineContains two stearoyl chainsExhibits high thermal stability
1,2-Dimyristoyl-sn-glycero-3-phosphocholineComposed of two myristoyl chainsUsed in studies related to membrane phase transitions

The unique aspect of 1,2-dibutyryl-sn-glycero-3-phosphocholine lies in its short-chain structure that allows it to exhibit distinct physical properties compared to longer-chain phospholipids. This characteristic makes it particularly useful for specific experimental conditions where rapid membrane formation or disruption is required .

The synthesis of 1,2-dibutyryl-sn-glycero-3-phosphocholine relies on sophisticated acylation methodologies that ensure regioselective introduction of butyric acid residues at the sn-1 and sn-2 positions of the glycerol backbone [2]. The most prevalent approach involves the acylation of glycerol-3-phosphate with butyric acid derivatives under controlled conditions, utilizing various coupling strategies to achieve optimal yields and selectivity .

Chemical Coupling Methodologies

The Steglich esterification reaction has emerged as a particularly effective method for phospholipid synthesis, employing carbodiimide-based condensation reactions [20]. This approach utilizes N,N'-dicyclohexylcarbodiimide or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide as coupling agents in combination with dimethylaminopyridine as a catalyst [20] [21]. The reaction proceeds through the formation of an O-acyl urea intermediate, which subsequently transfers the acyl group to dimethylaminopyridine, enabling efficient esterification under mild, neutral conditions [20].

Carbodiimide-mediated coupling reactions demonstrate superior efficiency compared to traditional esterification methods, particularly for the synthesis of phospholipid derivatives [22] [23]. The mechanism involves the initial reaction between the carbodiimide and carboxylic acid, forming an activated intermediate that facilitates nucleophilic attack by the hydroxyl groups of the glycerol backbone [22]. This methodology offers significant advantages in terms of reaction selectivity and product purity, making it highly suitable for large-scale phospholipid synthesis [24].

Enzymatic Acylation Approaches

Enzymatic synthesis represents an increasingly important alternative for the preparation of structured phospholipids, including 1,2-dibutyryl-sn-glycero-3-phosphocholine [37]. Lipase-catalyzed esterification reactions between sn-glycerol-3-phospholipids and free fatty acids provide excellent regioselectivity and operate under mild reaction conditions [37] [35]. Phospholipase-mediated transacylation systems have demonstrated remarkable selectivity for arachidonic acid and other polyunsaturated fatty acids, suggesting potential applications for short-chain fatty acid incorporation [35].

The coenzyme-A-independent transacylation system offers particular advantages for phospholipid modification, functioning through a two-step mechanism involving fatty acyl-enzyme complex formation followed by transacylation to the target phospholipid [35]. This enzymatic approach demonstrates high substrate specificity for phosphocholine and phosphoethanolamine head groups, making it well-suited for the synthesis of specific phosphatidylcholine derivatives [35].

Kennedy Pathway Biosynthesis

The Kennedy pathway represents the primary biosynthetic route for phosphatidylcholine synthesis in mammalian cells, involving the sequential phosphorylation of choline, formation of cytidine-5'-diphosphate-choline, and final transfer to diacylglycerol [36] [33]. The terminal reaction is mediated by cytidine-5'-diphosphate-choline/cytidine-5'-diphosphate-ethanolamine-phosphotransferases that utilize 1,2-diacylglycerol and cytidine-5'-diphosphate-choline to produce phosphatidylcholine [33].

Research has demonstrated that both cholinephosphotransferase and ethanolaminephosphotransferase activities can significantly overlap in vivo, with ethanolaminephosphotransferase contributing up to 60% of net phosphatidylcholine synthesis via the Kennedy pathway [16]. This enzymatic flexibility provides opportunities for synthetic modification and optimization of phospholipid production processes [16].

Synthesis MethodCoupling AgentReaction ConditionsTypical Yield (%)Selectivity
Direct EsterificationHeat/AcidHigh temperature, 150-200°C60-70Low
Steglich EsterificationDicyclohexylcarbodiimide/DimethylaminopyridineRoom temperature, neutral pH75-90High
Enzymatic SynthesisLipase/PhospholipaseMild, 37-60°C, aqueous80-95Very High
Kennedy PathwayCytidine-5'-diphosphate-cholinePhysiological conditions85-95High
Carbodiimide CouplingN-ethyl-N'-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimideRoom temperature, slightly acidic70-85Moderate

Protective Group Chemistry in Phospholipid Synthesis

The synthesis of complex phospholipids such as 1,2-dibutyryl-sn-glycero-3-phosphocholine requires careful implementation of protective group strategies to ensure selective functionalization and prevent unwanted side reactions [29]. The selection of appropriate protecting groups is critical for maintaining the stereochemical integrity of the sn-glycero-3-phosphocholine backbone while enabling selective acylation at specific positions [11].

Silyl-Based Protecting Groups

Silyl ether protecting groups have proven particularly valuable in phospholipid synthesis due to their stability under basic conditions and selective removal under specific circumstances [12] [30]. The tert-butyldimethylsilyl group offers excellent stability towards acidic conditions and nucleophilic species, making it suitable for protecting hydroxyl groups during multistep synthesis procedures [30]. The tert-butyldiphenylsilyl group provides enhanced stability compared to other silyl ethers, remaining intact under treatment with 80% acetic acid and 50% trifluoroacetic acid [30].

Recent developments in silyl group deprotection have introduced novel reductive methodologies using Wilkinson's catalyst in combination with catecol borane [12]. This approach offers selective deprotection of triethylsilyl groups in the presence of tert-butyldimethylsilyl and triisopropylsilyl groups, providing valuable orthogonal protection strategies [12]. The selectivity of this deprotection method allows for stepwise unveiling of functional groups without affecting double bonds or other sensitive functional groups [12].

Trityl and Benzyl Protection Strategies

Trityl protecting groups demonstrate excellent selectivity for primary alcohols over secondary alcohols due to their substantial steric bulk [31]. The formation of trityl ethers proceeds readily under mild conditions using trityl chloride in pyridine, and deprotection can be achieved using mild acidic conditions such as formic or acetic acid [31]. This selectivity makes trityl groups particularly valuable for protecting the primary hydroxyl group at the sn-1 position during phospholipid synthesis [11].

Benzyl protecting groups remain ubiquitous in organic synthesis, though their removal typically requires acidic or basic reaction media that may not be compatible with other functional groups [25]. Recent developments have introduced benzyloxypyridinium triflate as a neutral reagent for benzyl protection, allowing protection of primary, secondary, and tertiary alcohols under mild conditions without epimerization of stereogenic centers [25]. The selectivity of benzyl protection can be enhanced through the use of modified benzyl derivatives, such as para-methoxybenzyl groups, which offer increased sensitivity to acidic deprotection conditions [27].

Phosphate Protection Methodologies

The protection of phosphate groups in phospholipid synthesis presents unique challenges due to the acidic nature of the phosphate moiety and its tendency to form ionic interactions with other functional groups [27]. Methyl esters represent the most common approach for phosphate protection, offering good stability under most synthetic conditions while being removable under specific circumstances [32]. The 4-methylthio-1-butyl group has emerged as a thermolabile protecting group for phosphate and thiophosphate functions, offering cleavage under mild thermal conditions through a cyclodeesterification mechanism [32].

Benzyl protection of phosphate groups provides an orthogonal deprotection strategy through hydrogenolysis, though careful control of reaction conditions is required to prevent over-reduction [27]. The development of photoremovable protecting groups for phosphates has introduced new possibilities for temporal control of deprotection, with diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate demonstrating quantitative release upon irradiation at 350 nanometers [27].

Protecting GroupTarget FunctionInstallation ConditionsDeprotection ConditionsStability
BenzylHydroxylBenzyl chloride, base, mildHydrogen/Palladium or Boron tribromideBase stable, acid labile
tert-ButylHydroxyl/CarboxylIsobutylene, acidTrifluoroacetic acid or mild acidBase stable, acid labile
TritylPrimary HydroxylTrityl chloride, pyridineMild acid (Acetic acid)Base stable, acid labile
tert-ButyldimethylsilylHydroxyltert-Butyldimethylsilyl chloride, imidazoleTetrabutylammonium fluoride or Hydrogen fluorideBase stable, acid/fluoride labile
tert-ButyldiphenylsilylHydroxyltert-Butyldiphenylsilyl chloride, pyridineTetrabutylammonium fluoride or Hydrogen fluorideVery stable, fluoride labile
AcetylHydroxylAcetic anhydride, pyridineBase (Sodium hydroxide)Acid stable, base labile
MethylPhosphateMethyl iodide, baseTrimethylsilyl bromide or Boron tribromideGenerally stable

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 1,2-dibutyryl-sn-glycero-3-phosphocholine presents numerous technical and economic challenges that must be addressed to ensure commercial viability [14] [15]. Industrial-scale phospholipid production requires careful consideration of reaction kinetics, heat transfer, mixing efficiency, and purification methodologies to maintain product quality while achieving economically sustainable production costs [18].

Process Scale-up Considerations

Industrial phospholipid production faces significant challenges related to heat transfer and mixing efficiency in large-scale reactors [14]. The maintenance of uniform reaction conditions becomes increasingly difficult as reactor volumes increase, potentially leading to reduced yields and increased formation of side products [18]. Continuous flow reactor technology has emerged as a promising solution, offering improved heat transfer characteristics and more consistent reaction conditions compared to traditional batch processes [20].

The scalability of phospholipid purification represents a major bottleneck in industrial production [15]. Traditional column chromatography methods used in laboratory synthesis become economically prohibitive at industrial scales due to high solvent consumption and extended processing times [39]. Process-scale high-performance liquid chromatography systems capable of handling gram quantities of phospholipids have been developed, enabling separation of 1.5 grams of phospholipids per day into individual classes [39].

Economic Analysis and Cost Factors

Technoeconomic analysis of phospholipid production reveals that minimum selling prices are highly sensitive to product recovery rates and raw material composition [14] [15]. Economic modeling of a 3.26 kiloton per year production facility indicates a minimum selling price of $92.98 per kilogram, with total capital investment of $15.51 million and annual operating costs of $14.49 million [14]. Sensitivity analysis demonstrates that a 10% improvement in either product recovery or raw material composition can reduce minimum selling prices by approximately 5% [14].

The economics of scale play a crucial role in phospholipid production viability, with a 50% increase in plant size capable of reducing minimum selling prices by 30% to $65.14 per kilogram [14]. Raw material costs represent a significant portion of total production expenses, making the selection of cost-effective starting materials critical for commercial success [15]. Labor costs and energy consumption also contribute substantially to operating expenses, emphasizing the importance of process automation and energy-efficient technologies [14].

Purification and Quality Control Challenges

Large-scale purification of phospholipids requires specialized techniques capable of maintaining product purity while processing substantial quantities of material [41]. Supercritical carbon dioxide extraction has demonstrated promise for industrial phospholipid recovery, offering environmental advantages and reduced thermal degradation compared to traditional solvent-based methods [42]. Industrial-scale extraction of phospholipids from natural sources such as tuna shavings has yielded 4.2 kilograms of product with 29% docosahexaenoic acid content from 182.8 kilograms of starting material [42].

The immobilization of industrial-class phospholipase for repeated use in large-scale processes represents an important technological advancement [18]. Immobilized phospholipase achieves over 90% immobilization yield and maintains 40% of initial reaction rate after 10 cycles of repeated use, making it economically viable for industrial applications [18]. Quality control challenges include maintaining stereochemical integrity throughout the production process and ensuring consistent product specifications across different production batches [43].

Challenge CategorySpecific IssuesImpact on ProductionTypical Solutions
Scale-up FactorsHeat transfer, mixing efficiency, reaction kineticsReduced yields, side reactionsContinuous flow reactors, improved mixing
PurificationLarge-scale chromatography, membrane separationHigh costs, product lossesProcess-scale High-performance liquid chromatography, crystallization
Solvent ManagementSolvent recovery, waste minimizationIncreased operational costsDistillation, green solvents
Quality ControlProduct purity, stereochemical integrityRegulatory compliance issuesAdvanced analytical methods
Economic FactorsRaw material costs, energy consumptionProfit margins, market competitivenessProcess optimization, automation
Environmental ConsiderationsSolvent disposal, green chemistry implementationRegulatory restrictions, sustainabilityGreen solvents, recycling systems

Critical micelle concentration determination of 1,2-Dibutyryl-sn-glycero-3-phosphocholine relies on several well-established experimental techniques, each offering unique advantages for characterizing the micellization process of this short-chain phospholipid.

Surface Tension Methods

The maximum bubble pressure method represents a fundamental approach for measuring surface tension changes that accompany micelle formation [1] [2]. This technique involves monitoring the pressure required to form bubbles at the tip of a submerged capillary as surfactant concentration increases [3]. The critical micelle concentration is identified as the concentration at which the surface tension plateaus, indicating the onset of micelle formation. For short-chain phosphatidylcholines, this method has proven particularly effective due to their strong surface activity [4].

The maximum bubble pressure method operates on the Young-Laplace equation principle, where surface tension is calculated from the maximum pressure differential across the bubble interface [3]. The method provides dynamic surface tension measurements and can detect micellization at micromolar concentrations, making it suitable for 1,2-Dibutyryl-sn-glycero-3-phosphocholine which exhibits relatively high critical micelle concentration values compared to longer-chain phospholipids [5] [6].

Fluorescence-Based Techniques

Pyrene Fluorescence Method

Pyrene fluorescence spectroscopy has emerged as the most widely used technique for critical micelle concentration determination due to its exceptional sensitivity to environmental polarity changes [7] [8]. The method exploits the vibronic band structure of pyrene emission, specifically monitoring the ratio of the first (373 nanometers) to third (384 nanometers) vibronic peaks [9]. This intensity ratio decreases significantly when pyrene molecules partition from the aqueous environment into the hydrophobic micellar core [10].

The pyrene method offers several advantages for phosphatidylcholine analysis. The probe molecule preferentially localizes at the micellar interfacial region, providing sensitive detection of micelle formation [7]. The technique can determine critical micelle concentrations ranging from millimolar to nanomolar levels, covering the entire spectrum of phosphatidylcholine chain lengths [6]. For 1,2-Dibutyryl-sn-glycero-3-phosphocholine, pyrene fluorescence would be expected to show characteristic changes at concentrations near 90-100 millimolar, based on chain length extrapolation [6].

Fluorescence Polarization

Fluorescence polarization represents an advanced technique for critical micelle concentration determination that measures the rotational mobility of fluorescent probes [11]. This method utilizes the fact that fluorophore rotation becomes restricted upon incorporation into micelles, leading to increased polarization values [12]. The technique offers superior precision compared to intensity-based methods because it relies on ratio measurements that are less susceptible to experimental artifacts [11].

The fluorescence polarization approach has demonstrated particular effectiveness for surfactants with very low critical micelle concentrations [13]. For short-chain phosphatidylcholines like 1,2-Dibutyryl-sn-glycero-3-phosphocholine, this method provides accurate measurements while correcting for differences in fluorescence intensity caused by experimental conditions such as temperature and concentration variations [11].

Nuclear Magnetic Resonance Spectroscopy

Phosphorus-31 nuclear magnetic resonance spectroscopy provides a direct method for monitoring phospholipid aggregation through chemical shift changes that occur upon micelle formation [14]. The technique distinguishes between monomeric and micellar states based on the different magnetic environments experienced by the phosphate group in each aggregation state [15].

For 1,2-Dibutyryl-sn-glycero-3-phosphocholine, 31P-NMR has particular utility because it can monitor the compound directly without requiring external probes [16]. The method reveals characteristic chemical shift differences between monomeric and micellar forms, allowing precise determination of the critical micelle concentration. Studies have shown that 31P-NMR can reliably detect micellization of short-chain phosphatidylcholines at concentrations where other methods might show interference [17].

Critical Micelle Concentration Values

Based on comprehensive literature analysis and chain length correlations, 1,2-Dibutyryl-sn-glycero-3-phosphocholine exhibits a critical micelle concentration in the range of 90-100 millimolar at 25°C [6]. This value places it among the highest critical micelle concentrations for phosphatidylcholines, reflecting the relatively weak hydrophobic interactions of the short butyric acid chains [4].

The high critical micelle concentration of 1,2-Dibutyryl-sn-glycero-3-phosphocholine is consistent with its classification as a detergent-like phospholipid. Chain length analysis reveals that each additional methylene group in phosphatidylcholine reduces the critical micelle concentration by approximately 80% for nonionic compounds [18]. This relationship confirms that the four-carbon chains of 1,2-Dibutyryl-sn-glycero-3-phosphocholine result in relatively weak hydrophobic association compared to longer-chain analogs [5].

Phase Behavior in Model Membrane Systems

The phase behavior of 1,2-Dibutyryl-sn-glycero-3-phosphocholine in model membrane systems exhibits fundamental differences from conventional long-chain phospholipids due to its unique structural characteristics and detergent-like properties.

Aggregation Morphology

1,2-Dibutyryl-sn-glycero-3-phosphocholine preferentially forms micellar rather than bilayer structures when dispersed in aqueous solutions [4]. This aggregation preference contrasts sharply with long-chain phosphatidylcholines, which naturally form stable bilayer membranes [19]. The short acyl chains of this compound create an unfavorable geometry for bilayer formation, as the molecular shape approaches that of a truncated cone rather than the cylindrical geometry required for stable bilayers [18].

The micellar aggregates formed by 1,2-Dibutyryl-sn-glycero-3-phosphocholine exhibit relatively small aggregation numbers compared to conventional surfactants [20]. Studies of related short-chain phosphatidylcholines indicate that these compounds form micelles containing approximately 20-50 molecules, significantly smaller than the typical 50-100 molecules found in conventional surfactant micelles [21]. The small aggregation size reflects the balance between hydrophobic association and electrostatic repulsion at the micellar surface [22].

Mixed System Behavior

In binary mixtures with long-chain phospholipids, 1,2-Dibutyryl-sn-glycero-3-phosphocholine demonstrates complex phase behavior characterized by concentration-dependent morphological transitions [21]. At low concentrations of the short-chain component, the system maintains bilayer organization with the 1,2-Dibutyryl-sn-glycero-3-phosphocholine molecules likely incorporating into the bilayer edges or defect sites [23].

As the concentration of 1,2-Dibutyryl-sn-glycero-3-phosphocholine increases, the system undergoes a series of morphological changes. Initially, perforated bilayers form with the short-chain phospholipid stabilizing the rim regions [21]. Further increases in concentration lead to the formation of ribbon-like structures and ultimately to the complete transition to micellar aggregates [24]. These transitions occur over narrow concentration ranges, suggesting cooperative reorganization processes [23].

Membrane Solubilization Properties

1,2-Dibutyryl-sn-glycero-3-phosphocholine exhibits exceptional membrane solubilization capabilities, characteristic of effective biological detergents [20]. The compound can solubilize both model phospholipid bilayers and biological membranes at concentrations of 10-20 millimolar [20]. This solubilization occurs through a three-stage process following the Helenius-Simons model: initial insertion into the bilayer, saturation leading to mixed micelle formation, and final transition to detergent-rich micelles [25].

The solubilization process preserves the native structure and function of membrane proteins significantly better than conventional detergents [4]. This preservation occurs because 1,2-Dibutyryl-sn-glycero-3-phosphocholine interacts primarily with the lipid bilayer matrix rather than directly with membrane proteins [20]. The mild solubilization properties make this compound particularly valuable for membrane protein crystallization and structural studies [14].

Interaction with Model Membrane Components

In the presence of cholesterol, 1,2-Dibutyryl-sn-glycero-3-phosphocholine shows distinct interaction patterns that differ from conventional phospholipids [23]. The short-chain compound does not form stable associations with cholesterol, unlike long-chain phosphatidylcholines that readily form cholesterol-containing domains [26]. This difference reflects the inability of the short acyl chains to provide sufficient hydrophobic interactions for cholesterol incorporation [27].

Mixed systems containing 1,2-Dibutyryl-sn-glycero-3-phosphocholine and conventional phospholipids exhibit phase separation behavior at specific concentration ratios [23]. Below critical concentrations, the components remain miscible in single-phase systems. However, above threshold concentrations, lateral phase separation occurs with formation of domains enriched in either short-chain or long-chain components [28]. This phase separation reflects the energetically unfavorable mixing of components with significantly different hydrophobic chain lengths [29].

Temperature-Dependent Structural Transitions

The temperature-dependent behavior of 1,2-Dibutyryl-sn-glycero-3-phosphocholine reveals unique structural characteristics that distinguish it from conventional membrane phospholipids and reflect its short acyl chain architecture.

Absence of Conventional Phase Transitions

Unlike longer-chain phosphatidylcholines that exhibit well-defined gel-to-liquid crystalline phase transitions, 1,2-Dibutyryl-sn-glycero-3-phosphocholine does not display traditional thermotropic phase behavior [30]. The compound remains in a fluid state across a wide temperature range due to the high mobility of its short acyl chains [31]. This behavior contrasts markedly with phospholipids such as dimyristoylphosphatidylcholine and dipalmitoylphosphatidylcholine, which show sharp phase transitions at characteristic temperatures [32].

The absence of phase transitions in 1,2-Dibutyryl-sn-glycero-3-phosphocholine can be attributed to the insufficient hydrophobic chain length required for cooperative chain ordering [30]. Phospholipids with acyl chains shorter than six carbons generally do not exhibit detectable gel phases because the weak van der Waals interactions between short chains cannot overcome thermal motion at physiologically relevant temperatures [33].

Micellization Temperature Dependence

The critical micelle concentration of 1,2-Dibutyryl-sn-glycero-3-phosphocholine exhibits pronounced temperature dependence, following typical patterns observed for surfactant systems [34]. As temperature increases, the critical micelle concentration generally increases due to enhanced thermal motion that opposes hydrophobic association [35]. This temperature dependence can be described by thermodynamic relationships that relate micellization free energy to temperature [22].

Calorimetric studies of related short-chain phospholipids indicate that micellization is entropy-controlled at lower temperatures but becomes enthalpy-controlled at higher temperatures [36]. For 1,2-Dibutyryl-sn-glycero-3-phosphocholine, this transition occurs at temperatures near physiological conditions, making it particularly relevant for biological applications [20].

Thermal Stability Characteristics

Differential scanning calorimetry analysis of 1,2-Dibutyryl-sn-glycero-3-phosphocholine reveals unique thermal stability profiles compared to conventional phospholipids [37]. The compound exhibits broad, low-enthalpy thermal events rather than the sharp, high-enthalpy transitions characteristic of longer-chain phospholipids [38]. These broad transitions reflect the continuous nature of structural changes in the short-chain system rather than cooperative phase transformations [39].

The thermal stability of micellar aggregates formed by 1,2-Dibutyryl-sn-glycero-3-phosphocholine shows temperature-dependent changes in aggregation number and micelle size [21]. At elevated temperatures, the micelles become smaller and less stable, eventually leading to complete dissociation at sufficiently high temperatures [40]. This behavior contrasts with longer-chain phospholipids that maintain stable aggregate structures across broader temperature ranges [41].

Molecular Dynamics and Chain Mobility

Temperature-dependent nuclear magnetic resonance studies reveal that 1,2-Dibutyryl-sn-glycero-3-phosphocholine exhibits high molecular mobility across all physiologically relevant temperatures [42]. The short acyl chains undergo rapid rotational and translational motions that are only weakly temperature-dependent compared to longer-chain analogs [27]. This high mobility contributes to the compound's effectiveness as a membrane-solubilizing agent [4].

The conformational preferences of 1,2-Dibutyryl-sn-glycero-3-phosphocholine remain relatively constant across temperature ranges, with the phosphocholine headgroup maintaining its characteristic conformation regardless of thermal conditions [43]. This conformational stability reflects the dominant influence of intramolecular interactions over intermolecular packing forces in determining molecular structure [16].

Implications for Membrane Studies

The temperature-insensitive behavior of 1,2-Dibutyryl-sn-glycero-3-phosphocholine provides significant advantages for membrane research applications [20]. Unlike conventional phospholipids that require careful temperature control to maintain specific phase states, this compound maintains consistent properties across broad temperature ranges [4]. This stability simplifies experimental protocols and reduces temperature-related artifacts in membrane protein studies [14].

XLogP3

0.5

UNII

KB699DH10E

Wikipedia

1,2-dibutryl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023

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